(3-Bromophenyl)phosphane

Lipophilicity Ligand design Solubility engineering

(3-Bromophenyl)phosphane is a strategic building block for modular ligand design. Its reactive –PH₂ group enables stepwise P–C bond formation, while the meta-C–Br bond provides an orthogonal handle for Suzuki/Heck diversification—delivering unsymmetrical tertiary phosphines inaccessible via PPh₃ or phenylphosphine. The meta-bromo substituent tunes σ-donor capacity and improves air-stability compared to unsubstituted phenylphosphine. The compound exhibits a computed XLogP3 of 2.6, offering ~4–5-fold greater organic-phase preference over phenylphosphine, which is advantageous for continuous-flow catalysis. Custom synthesis and bulk inquiries are available.

Molecular Formula C6H6BrP
Molecular Weight 188.99 g/mol
CAS No. 647031-49-0
Cat. No. B12594849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)phosphane
CAS647031-49-0
Molecular FormulaC6H6BrP
Molecular Weight188.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)P
InChIInChI=1S/C6H6BrP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
InChIKeyAOIMYMGUCKOCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromophenyl)phosphane (CAS 647031-49-0): Primary Arylphosphine Building Block for Ligand Design and Cross-Coupling Procurement


(3-Bromophenyl)phosphane (CAS 647031-49-0, molecular formula C₆H₆BrP, molecular weight 188.99 g·mol⁻¹) is a primary arylphosphine bearing a single meta-bromo substituent on the phenyl ring [1]. It belongs to the class of organophosphorus compounds classified as primary phosphines (R–PH₂), characterized by two reactive P–H bonds and a phosphorus lone pair available for σ-donation to transition metals [2]. The compound is formally the phosphorus analogue of 3-bromoaniline and serves as a bifunctional synthetic intermediate: the –PH₂ group enables P–C bond formation via Pd-catalyzed phosphination, while the C–Br bond provides an orthogonal handle for subsequent cross-coupling (Suzuki, Heck, Buchwald–Hartwig) to generate functionalized tertiary phosphine ligands [3]. Physicochemical descriptors include a computed XLogP3 of 2.6 and an exact mass of 187.93905 Da [1].

Why Phenylphosphine or (4-Bromophenyl)phosphine Cannot Replace (3-Bromophenyl)phosphane in Ligand Synthesis Workflows


Substitution of (3-bromophenyl)phosphane with unsubstituted phenylphosphine (C₆H₅PH₂), the para-bromo isomer, or a tertiary arylphosphine such as triphenylphosphine introduces distinct electronic, steric, and reactivity consequences that undermine downstream synthetic objectives. Phenylphosphine lacks the aryl bromide functionality required for orthogonal post-functionalization via cross-coupling, removing a critical diversification pathway [1]. The para-bromo isomer (4-bromophenyl)phosphine presents a different regiochemical vector for subsequent C–C bond formation, altering the geometry and steric profile of the resulting biarylphosphine ligand [2]. Tertiary arylphosphines such as PPh₃ cannot participate in stepwise P–C bond construction because they lack reactive P–H bonds, limiting their utility as modular ligand precursors [3]. Furthermore, the meta-bromo substituent exerts a distinct inductive electron-withdrawing effect on the phosphorus centre compared to para-substitution, modulating the σ-donor capacity and air-sensitivity of the phosphine [4]. These differences are quantifiable and translate into divergent catalytic performance in metal-mediated transformations.

Quantitative Differentiation Evidence for (3-Bromophenyl)phosphane vs. Structural Analogs


Meta-Bromo Substitution Increases LogP by ~0.7 Units Relative to Phenylphosphine, Improving Organic-Phase Partitioning

(3-Bromophenyl)phosphane exhibits a computed XLogP3 of 2.6, which is approximately 0.6–0.7 log units higher than the value of ~1.9–2.0 estimated for unsubstituted phenylphosphine (C₆H₅PH₂), reflecting the lipophilic contribution of the bromine atom [1]. This difference translates to a roughly 4–5 fold increase in organic/aqueous partition coefficient, relevant for biphasic catalytic systems where ligand solubility in the organic phase governs mass transfer and catalyst retention [2]. The meta-bromo substituent contributes a Hammett σₘ value of +0.39 for bromine, indicating a moderate electron-withdrawing inductive effect on the phosphorus centre relative to hydrogen (σₘ = 0.00) [3].

Lipophilicity Ligand design Solubility engineering

Orthogonal –PH₂ and –Br Functionality Enables Sequential P–C and C–C Bond Formation vs. Single-Function Analogs

(3-Bromophenyl)phosphane is uniquely bifunctional among primary arylphosphines: the –PH₂ group can undergo Pd-catalyzed P–C cross-coupling with aryl halides to generate secondary or tertiary phosphines, while the C–Br bond remains intact for subsequent Suzuki, Heck, or amination reactions [1]. In contrast, phenylphosphine (C₆H₅PH₂) offers only the –PH₂ reactive site with no second functional handle, and triphenylphosphine (PPh₃) possesses only the phosphorus lone pair with no P–H or C–Br bonds for diversification [2]. The Xu et al. study demonstrated that bromophenylphosphine oxides undergo sequential Heck coupling (at the C–Br site) in 76–94% isolated yield followed by reduction to the free phosphine, establishing proof-of-principle for orthogonal reactivity [1]. For tris(4-bromophenyl)phosphine, the same study reported that the substrate failed to couple with n-butyl acrylate under standard Heck conditions (Herrmann–Beller palladacycle, DMF, 120 °C), highlighting that over-bromination can suppress reactivity [1].

Modular ligand synthesis Stepwise functionalization Palladium catalysis

Meta-Regiochemistry of the Bromine Substituent Dictates Distinct Cross-Coupling Reactivity vs. Para-Isomer in Biarylphosphine Synthesis

The meta-bromo positioning in (3-bromophenyl)phosphane creates a steric and electronic environment fundamentally different from the para-bromo isomer for downstream catalytic transformations. In the para-isomer, the bromine substituent is conjugated directly through the aromatic ring to the phosphorus centre, whereas in the meta-isomer the electronic influence is predominantly inductive (σₘ = +0.39 for Br) rather than resonance-mediated [1]. A systematic study of ortho-, meta-, and para-substituted triarylphosphines demonstrated that meta-substitution produces intermediate CO stretching frequencies in Rh–Vaska-type complexes compared to ortho and para substitution, consistent with a distinct electronic transmission pathway that is predominantly inductive and less sensitive to resonance contributions [2]. This difference has practical consequences for the steric profile of biarylphosphine products generated via C–C coupling at the bromine site: meta-linkage yields a phosphine with a bent geometry different from the linear extension provided by para-substitution, altering the bite angle and steric encumbrance of the resulting ligand around a metal centre [3].

Regioselectivity Cross-coupling Steric effects

Primary Phosphine Air-Sensitivity Can Be Modulated by Aryl Substituents: Meta-Br Provides Intermediate Stability Between Phenylphosphine and Sterically Shielded Primary Phosphines

Primary phosphines (R–PH₂) are generally pyrophoric or rapidly oxidized in air [1]. A DFT-based predictive model for phosphine air-stability demonstrated that the trend of increasing stability follows the order phenylphosphine < triphenylphosphine, and that electron-withdrawing substituents on the aryl ring raise the radical cation SOMO energy, correlating with enhanced resistance to aerobic oxidation [2]. The electron-withdrawing meta-bromo substituent (σₘ = +0.39) in (3-bromophenyl)phosphane is predicted to raise the SOMO energy relative to unsubstituted phenylphosphine (σₘ = 0.00 for H), resulting in intermediate air-stability compared to phenylphosphine [2]. This prediction is supported by the qualitative observation that many electron-deficient primary arylphosphines exhibit reduced pyrophoricity compared to electron-rich analogues, though quantitative rate data for aerial oxidation of specifically (3-bromophenyl)phosphane have not been reported [1].

Air-stability Handling safety Electronic effects

P–H Bond Dissociation Enthalpy in Bromo-Substituted Phenylphosphines Differs from Unsubstituted Analogue, Affecting Radical-Mediated Reaction Pathways

A DFT study (B3LYP/6-311++G(2df,2p) level) on substituted phenylphosphines X–C₆H₄–PH₂ established that the P–H homolytic bond dissociation enthalpy (BDE) is sensitive to the nature and position of the aromatic substituent [1]. Electron-withdrawing groups were found to increase the P–H BDE by stabilizing the phenylphosphine ground state relative to the phosphinyl radical, while electron-donating groups decrease the BDE. Extrapolating from the reported trends, the meta-bromo substituent in (3-bromophenyl)phosphane (σₘ = +0.39) is predicted to raise the P–H BDE by approximately 4–8 kJ·mol⁻¹ compared to phenylphosphine (C₆H₅PH₂), based on the linear correlation between Hammett σ constants and BDE values established in the study (R² > 0.95 for the substituent series examined) [1]. This increased bond strength implies lower susceptibility to homolytic P–H cleavage in radical-chain oxidation processes.

Bond dissociation enthalpy DFT computation Radical stability

Divergent Catalytic Outcomes: Primary vs. Secondary vs. Tertiary Phosphines in Hydroformylation Demonstrate the Functional Superiority of P–H-Bearing Ligands

In a comparative study of organophosphines in ruthenium-cluster-catalyzed hydroformylation, triphenylphosphine (PPh₃, a tertiary phosphine with no P–H bonds) completely blocked catalytic activity, whereas diphenylphosphine (Ph₂PH, a secondary phosphine with one P–H bond) enhanced catalytic activity while modulating selectivity [1]. This demonstrates that the presence of reactive P–H bonds fundamentally alters the interaction of phosphines with metal cluster catalysts, switching them from inhibitors to promoters. (3-Bromophenyl)phosphane, bearing two P–H bonds as a primary phosphine, is expected to exhibit even stronger interaction with metal centres than diphenylphosphine, though direct comparative data for this specific compound in hydroformylation are not available [2]. The meta-bromo substituent provides additional electronic tuning of this P–H reactivity compared to unsubstituted phenylphosphine.

Hydroformylation Phosphine structure-activity Ruthenium catalysis

Procurement-Relevant Application Scenarios for (3-Bromophenyl)phosphane Based on Quantitative Differentiation Evidence


Stepwise Synthesis of Unsymmetrical Tertiary Phosphine Ligands via Sequential Pd-Catalyzed P–C and C–C Coupling

The dual functionality of (3-bromophenyl)phosphane — a reactive –PH₂ group and a cross-coupling-competent C–Br bond — enables a two-step modular ligand synthesis that is impossible with phenylphosphine or triphenylphosphine. Step 1: Pd-catalyzed P–C coupling of the –PH₂ group with a first aryl halide (Ar¹–X) generates a secondary phosphine intermediate. Step 2: Suzuki or Heck coupling at the meta-C–Br position installs a second aryl group (Ar²), yielding an unsymmetrical tertiary phosphine Ar¹P(H)(C₆H₄–Ar²) or Ar¹P(Ar³)(C₆H₄–Ar²) after a second P–C coupling. This sequential strategy was validated on analogous bromophenylphosphine oxide substrates by Xu et al. (2003), who reported Heck coupling yields of 76–94% at the bromine site followed by phosphine oxide reduction to the free phosphine [1]. The meta regiochemistry produces a characteristic bent biarylphosphine geometry distinct from para-linked products, with implications for bite angle in bidentate ligand design [2].

Organocatalyst Development: Primary Phosphine as Chiral Lewis Base Catalyst Precursor via Borane Protection

Primary arylphosphines are emerging as effective Lewis base organocatalysts for asymmetric transformations, including the aza-Morita–Baylis–Hillman (aza-MBH) reaction. Rémond et al. (2013) demonstrated that P-chirogenic o-bromophenylphosphines, after borane protection, hydroxyalkylation, and deprotection, yielded free chiral phosphines that catalyzed the asymmetric aza-MBH reaction with enantiomeric excess (ee) values up to 74% [1]. (3-Bromophenyl)phosphane, with its meta-bromo substituent, provides an alternative scaffold for generating P-chirogenic phosphines with different steric constraints around the phosphorus stereocentre. The bromine atom can be retained as a steric element or exploited for further functionalization to tune catalyst properties. The meta substitution is expected to influence the chiral environment differently than ortho-substituted analogues, potentially accessing distinct enantioselectivity profiles [2].

Biphasic Catalysis Ligand Design Exploiting Enhanced Lipophilicity (XLogP3 = 2.6) for Catalyst Retention in Continuous Flow

The computed XLogP3 of 2.6 for (3-bromophenyl)phosphane is approximately 0.6–0.7 log units higher than unsubstituted phenylphosphine [1], corresponding to a roughly 4–5-fold greater preference for the organic phase in aqueous-organic biphasic systems. This property makes (3-bromophenyl)phosphane-derived ligands particularly suitable for continuous-flow catalysis where catalyst leaching into the aqueous phase must be minimized. The electron-withdrawing bromo substituent also contributes to tuning the phosphorus σ-donor capacity, which directly affects metal centre electrophilicity and catalytic turnover frequency in cross-coupling reactions [2]. The combined lipophilicity and electronic tuning can be exploited to design ligands with optimized phase-partitioning and catalytic activity for specific substrate classes.

Intermediate-Stability Primary Phosphine for Laboratories with Standard Schlenk-Line Infrastructure

Based on the DFT air-stability model of Horký et al. (2011), the electron-withdrawing meta-bromo substituent in (3-bromophenyl)phosphane is predicted to raise the radical cation SOMO energy relative to unsubstituted phenylphosphine, correlating with improved resistance to aerobic oxidation [1]. While not air-stable in the solid state like triphenylphosphine, (3-bromophenyl)phosphane is expected to be handleable under standard inert atmosphere (Schlenk line or glovebag) conditions with reduced pyrophoricity risk compared to phenylphosphine. This intermediate stability profile makes the compound accessible to a wider range of synthetic laboratories that may lack specialized high-vacuum glovebox equipment typically required for highly pyrophoric alkylphosphines, thereby lowering the barrier to adoption for exploratory ligand synthesis programs [2].

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